molecular formula C12H16N4O2S B2380991 3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2415551-76-5

3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2380991
CAS No.: 2415551-76-5
M. Wt: 280.35
InChI Key: JWEXOXWJSBLBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of 5-cyclopropyl-1,3,4-thiadiazole, which is then reacted with a pyrrolidine derivative to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activities.

Scientific Research Applications

3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one apart is its unique combination of the thiadiazole and oxazolidinone rings, along with the cyclopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-12-16(5-6-18-12)9-3-4-15(7-9)11-14-13-10(19-11)8-1-2-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXOXWJSBLBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(C3)N4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.